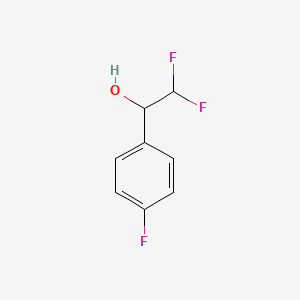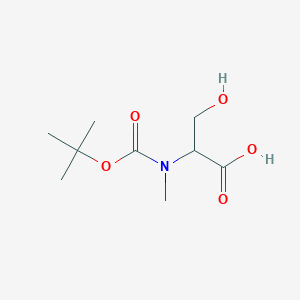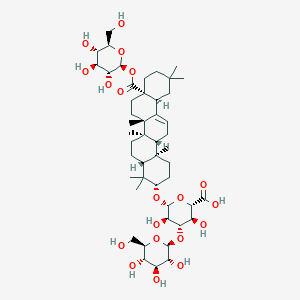
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C11H13F6NO2 and a molecular weight of 305.22 g/mol This compound is characterized by the presence of a cyclohexyl group and two trifluoromethyl groups attached to an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of cyclohexylamine with a suitable precursor containing the trifluoromethyl groups and the oxazolidinone ring. The reaction conditions may vary, but common methods include:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with a precursor such as 5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one under controlled temperature and pressure conditions.
Catalytic Reactions: Catalysts may be used to facilitate the reaction and improve yield and purity.
Solvent Selection: The choice of solvent can significantly impact the reaction efficiency and product isolation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and distillation to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups and obtain reduced products.
Substitution: Substitution reactions can occur at the cyclohexyl or trifluoromethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexyl-5,5-dimethyl-1,3-oxazolidin-2-one: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
3-Cyclohexyl-5,5-diphenyl-1,3-oxazolidin-2-one: Contains diphenyl groups instead of trifluoromethyl groups.
3-Cyclohexyl-5,5-diethyl-1,3-oxazolidin-2-one: Features diethyl groups in place of trifluoromethyl groups.
Uniqueness
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C11H13F6NO2 |
|---|---|
Molekulargewicht |
305.22 g/mol |
IUPAC-Name |
3-cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13F6NO2/c12-10(13,14)9(11(15,16)17)6-18(8(19)20-9)7-4-2-1-3-5-7/h7H,1-6H2 |
InChI-Schlüssel |
JBUVXSPGTFYDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC(OC2=O)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304277.png)


![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)



![4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12304324.png)
![2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12304336.png)


![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B12304346.png)

